![molecular formula C20H14O2 B12342375 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 62600-10-6](/img/structure/B12342375.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is specifically a dihydrodiol form, meaning it has two hydroxyl groups added to the benzo[a]pyrene structure. It is often studied for its role in the metabolic pathways of PAHs and its potential impact on human health and the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: This would include optimizing the reaction conditions for larger batches and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and quinones.
Reduction: It can be reduced back to benzo[a]pyrene under certain conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Ethers, esters, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the metabolic pathways of PAHs. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, this compound is used to study the enzymatic processes involved in PAH metabolism. It helps in identifying the enzymes responsible for its conversion and the resulting metabolites .
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis. It is used in studies to develop potential inhibitors for the enzymes involved in its metabolism, which could lead to new cancer therapies .
Industry: In industrial applications, this compound is used in the development of bioremediation strategies. It helps in designing microbial systems capable of degrading PAHs in contaminated environments .
Wirkmechanismus
trans-Benzo[a]pyrene-4,5-dihydrodiol exerts its effects through its interaction with enzymes involved in PAH metabolism. The compound is initially oxidized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The molecular targets include DNA and various metabolic enzymes, and the pathways involved are primarily those related to oxidative metabolism .
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A similar compound with hydroxyl groups at different positions.
Chrysene-4,5-dihydrodiol: A dihydrodiol derivative of chrysene, another PAH.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological molecules. Its study provides insights into the specific metabolic pathways and potential health impacts of PAHs .
Eigenschaften
CAS-Nummer |
62600-10-6 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChI-Schlüssel |
OYOQHRXJXXTZII-PMACEKPBSA-N |
Isomerische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


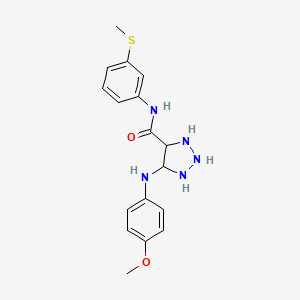
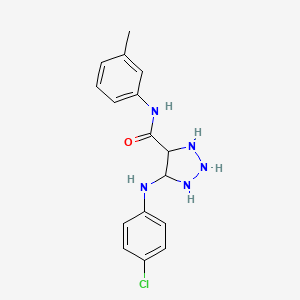
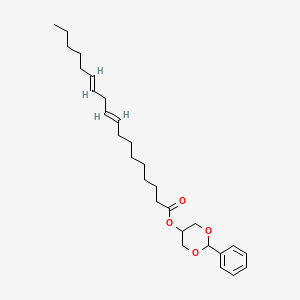
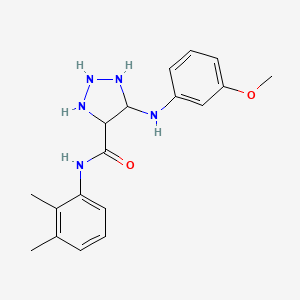
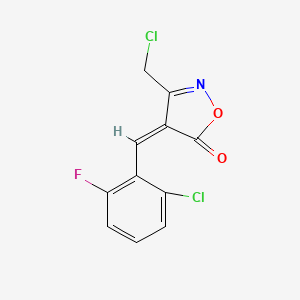
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)
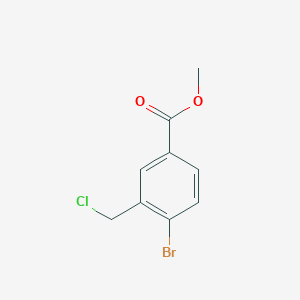
![6-benzyl-2-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342340.png)
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
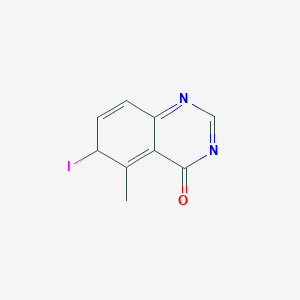
![trans-Benzo[a]pyrene-4,5-dihydrodiol](/img/structure/B12342354.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)
